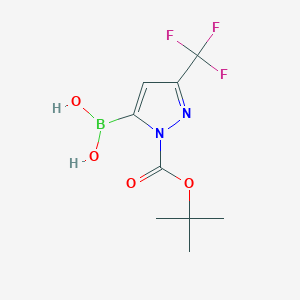

1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Description

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZJABNIBRHQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Abstract

This technical guide provides a detailed, multi-step protocol for the synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed for execution by researchers and scientists with a background in organic chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible methodology. The guide covers the synthesis of the core pyrazole structure, subsequent N-protection, and the critical regioselective C-H activation and borylation to yield the final product. All procedures are supported by authoritative literature to ensure scientific integrity.

Overall Synthetic Strategy

The synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is accomplished through a three-step sequence. This strategy was designed for efficiency and high regioselectivity, which is crucial for creating the desired isomer.

-

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole. The synthesis begins with the construction of the pyrazole ring. This is achieved via a classical cyclocondensation reaction between 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate. This method is reliable and provides the necessary pyrazole core in good yield.

-

Step 2: N-Boc Protection. The resulting pyrazole has two nitrogen atoms, one of which must be protected to direct the subsequent C-H activation. A tert-butoxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate (Boc)₂O. The Boc group serves as an excellent directing group for the subsequent lithiation step.

-

Step 3: Regioselective C5-Lithiation and Borylation. This is the key step where the boronic acid functionality is introduced. The N-Boc protected pyrazole undergoes a highly regioselective deprotonation at the C5 position using a strong base, n-butyllithium (n-BuLi), at low temperature. The resulting lithiated intermediate is then quenched with an electrophilic boron source, triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the target boronic acid. The Boc group's steric and electronic properties direct the deprotonation specifically to the C5 position, preventing reaction at C4.

Overall Workflow Diagram

Caption: Multi-step synthesis workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

Principle: This reaction is a classic example of heterocycle formation through the condensation of a 1,3-dicarbonyl compound with a dinucleophile, in this case, hydrazine. The reaction proceeds via initial nucleophilic attack of hydrazine onto one of the carbonyls, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 10.0 g | 64.9 |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 3.25 g (3.15 mL) | ~64.9 |

| Ethanol (EtOH) | 46.07 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) in ethanol (50 mL).

-

Slowly add hydrazine hydrate (3.15 mL, ~64.9 mmol) to the solution dropwise at room temperature. The addition is exothermic, and a gentle reflux may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

-

To the resulting residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

The product, 3-(trifluoromethyl)-1H-pyrazole, is often a solid and can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to afford a white crystalline solid.

Step 2: Synthesis of 1-Boc-3-(trifluoromethyl)pyrazole

Principle: The protection of the pyrazole nitrogen is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine (TEA). The base deprotonates the pyrazole N-H, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O, leading to the formation of the N-Boc protected product.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Trifluoromethyl)-1H-pyrazole | 136.07 | 5.0 g | 36.7 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 8.8 g | 40.4 |

| Triethylamine (TEA) | 101.19 | 5.6 mL | 40.4 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 3-(trifluoromethyl)-1H-pyrazole (5.0 g, 36.7 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (5.6 mL, 40.4 mmol) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (8.8 g, 40.4 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 1-Boc-3-(trifluoromethyl)pyrazole as a clear oil or low-melting solid.

Step 3: Synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Principle: This step relies on directed ortho-metalation (DoM). The Boc group on the N1 position directs the strong base, n-BuLi, to selectively deprotonate the adjacent C5 position due to a combination of steric hindrance at C4 and coordination of the lithium cation with the carbonyl oxygen of the Boc group. The resulting highly reactive pyrazolyl-lithium species is an excellent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The final hydrolysis step with aqueous acid converts the boronate ester intermediate into the desired boronic acid.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Boc-3-(trifluoromethyl)pyrazole | 236.18 | 4.0 g | 16.9 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 7.45 mL | 18.6 |

| Triisopropyl borate | 188.08 | 4.7 mL | 20.3 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 80 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |

Procedure:

-

Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Add 1-Boc-3-(trifluoromethyl)pyrazole (4.0 g, 16.9 mmol) to the flask and dissolve it in anhydrous THF (80 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 7.45 mL, 18.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (4.7 mL, 20.3 mmol) in anhydrous THF (20 mL).

-

Add the triisopropyl borate solution to the pyrazolyl-lithium species dropwise at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the pH is acidic (~pH 2-3).

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with cold hexanes or by flash column chromatography to yield 1-Boc-3-trifluoromethylpyrazole-5-boronic acid as a white solid.

Mechanism of Directed Lithiation and Borylation

Caption: Mechanism of directed C5-lithiation and borylation.

Safety and Handling

-

Hydrazine hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butyllithium (n-BuLi): Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

-

1,1,1-Trifluoro-2,4-pentanedione: Is flammable and can cause skin and eye irritation.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

-

All reactions should be performed in a well-ventilated chemical fume hood.

References

-

Title: Regioselective C-5 lithiation and functionalization of N-Boc-3-substituted pyrazoles. Source: Organic & Biomolecular Chemistry, 2011, 9, 7851-7857. URL: [Link]

-

Title: Directed ortho Metalation of N-(tert-Butoxycarbonyl)pyrazoles. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Source: The Journal of Organic Chemistry, 2005, 70 (11), pp 4530–4533. URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-Boc-3-trifluoromethylpyrazole-5-boronic acid stands as a molecule of significant interest to researchers and scientists in the field of drug development. Its unique structural combination of a pyrazole core, a trifluoromethyl group, a boronic acid moiety, and a Boc protecting group bestows upon it a desirable profile for synthetic manipulation and potential biological activity. Boronic acids, in general, are recognized for their versatile reactivity, stability, and relatively low toxicity, making them valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.[1][2] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The pyrazole scaffold itself is a common feature in many pharmaceuticals due to its diverse biological activities.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid. While direct experimental data for this specific molecule is not extensively published, this paper will synthesize information from structurally related compounds to provide well-founded estimations and analytical methodologies. The insights provided herein are intended to empower researchers in their experimental design, from synthesis and purification to biological screening and lead optimization.

Molecular Structure and Key Physicochemical Properties

The structural features of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid are pivotal to its chemical behavior. The molecule consists of a five-membered pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group at the N1 position, a trifluoromethyl group at the C3 position, and a boronic acid group at the C5 position.

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol:

-

Boc Protection:

-

Dissolve 3-trifluoromethylpyrazole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add a base such as triethylamine or diisopropylethylamine.

-

To this solution, add di-tert-butyl dicarbonate (Boc anhydride) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting 1-Boc-3-trifluoromethylpyrazole by column chromatography.

-

-

Borylation:

-

Dissolve the purified 1-Boc-3-trifluoromethylpyrazole in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the reaction mixture at -78 °C for a specified time to allow for deprotonation at the 5-position.

-

Add triisopropyl borate (B(OiPr)3) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield 1-Boc-3-trifluoromethylpyrazole-5-boronic acid.

-

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Caption: Workflow for the analytical characterization of the target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the Boc group (singlet around 1.6 ppm) and the pyrazole proton (singlet around 6.5-7.0 ppm).

-

¹³C NMR: To identify all carbon atoms in the molecule, including the trifluoromethyl carbon (quartet due to C-F coupling) and the carbons of the pyrazole ring and Boc group.

-

¹⁹F NMR: To observe a singlet corresponding to the CF3 group.

-

¹¹B NMR: To confirm the presence of the boronic acid, which will show a broad singlet. [6][7] Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). [8]2. Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): To determine the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be approximately 297.0.

Protocol:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. [9]2. Infuse the sample directly into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.

3. High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the synthesized compound. A single sharp peak indicates a high degree of purity.

Protocol:

-

Develop a suitable HPLC method, typically using a reversed-phase C18 column.

-

The mobile phase can consist of a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. [10][11]3. Prepare a standard solution of the sample in the mobile phase.

-

Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Calculate the purity based on the peak area percentage.

4. Differential Scanning Calorimetry (DSC):

-

To determine the melting point and assess the thermal stability of the compound.

Protocol:

-

Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point. [12]4. Record the heat flow as a function of temperature.

-

The melting point is determined from the onset or peak of the endothermic transition.

Stability and Handling Considerations

Boronic acids can be susceptible to oxidation and dehydration to form boroxines. [8][13]It is therefore recommended to store 1-Boc-3-trifluoromethylpyrazole-5-boronic acid under an inert atmosphere, in a cool, dry place. For long-term storage, refrigeration is advised. When handling, appropriate personal protective equipment should be worn.

Applications in Drug Discovery

The structural motifs present in 1-Boc-3-trifluoromethylpyrazole-5-boronic acid make it a valuable building block for the synthesis of a wide range of potential therapeutic agents. The boronic acid functionality can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. [1][2]The trifluoromethyl-pyrazole core is a known pharmacophore in various biologically active molecules, including anti-inflammatory, antifungal, and anticancer agents. [3][4]The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the pyrazole nitrogen.

Conclusion

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a promising and versatile building block for medicinal chemistry and drug discovery. While a complete, experimentally determined dataset of its physicochemical properties is not yet widely available, this guide has provided a comprehensive overview based on the well-established chemistry of its constituent functional groups and structurally related molecules. The detailed experimental protocols for synthesis and characterization offer a practical framework for researchers working with this and similar compounds. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the strategic application of such well-designed molecular scaffolds will undoubtedly contribute to the development of the next generation of therapeutics.

References

-

Angewandte Chemie International Edition. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. [Link]

-

PubChem. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

-

Organic Letters. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Proceedings of the National Academy of Sciences. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones.. [Link]

-

Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]Phenylboronic-Acids%3A-Structures%2C-D%C4%85browski-Kalinowska/1b62f92476b7e671d1e4e466479f8263721e7d89)

-

Molecules. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

Molecules. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

Molecules. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Molecules. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

NextMove Software. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

Molecules. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

ResearchGate. pKa values for boronic acids 1-7.. [Link]

-

Rapid Communications in Mass Spectrometry. Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. mdpi.com [mdpi.com]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-3-trifluoromethylpyrazole-5-boronic acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrazole Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. Among the vast arsenal of building blocks available to the medicinal chemist, 1-Boc-3-trifluoromethylpyrazole-5-boronic acid (CAS Number: 1684433-60-0) has emerged as a particularly valuable reagent. This technical guide provides an in-depth exploration of this molecule, from its fundamental chemical attributes to its practical application in the synthesis of complex pharmaceutical intermediates. We will delve into the rationale behind its design, detailed synthetic and application protocols, and the critical role it plays in accelerating the drug development pipeline.

The power of this molecule lies in the synergistic combination of three key features: the pyrazole core, the trifluoromethyl group, and the boronic acid functionality. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group, a bioisostere for a methyl group, offers a unique set of properties including increased metabolic stability, enhanced lipophilicity, and potent electron-withdrawing effects, which can significantly improve a drug candidate's potency and pharmacokinetic profile. Finally, the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a strategic advantage, allowing for controlled, regioselective reactions and subsequent deprotection under specific conditions to reveal a secondary amine for further diversification.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid to address complex synthetic challenges and drive the discovery of novel therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

| Property | Value |

| CAS Number | 1684433-60-0 |

| Molecular Formula | C₉H₁₂BF₃N₂O₄ |

| Molecular Weight | 280.01 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |

| Storage | Store in a cool, dry place, away from moisture and oxidizing agents.[1] |

The trifluoromethyl group at the 3-position of the pyrazole ring is a strong electron-withdrawing group. This has a significant impact on the acidity of the pyrazole N-H proton (prior to Boc protection) and influences the electronic nature of the aromatic system. The boronic acid at the 5-position is the key reactive site for cross-coupling reactions. The Boc protecting group is crucial for preventing unwanted side reactions at the pyrazole nitrogen during synthesis and can be readily removed under acidic conditions.

Synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid: A Plausible Synthetic Route

While a specific, publicly available, step-by-step synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is not readily found in the literature, a robust synthetic strategy can be devised based on established methodologies for the synthesis of related trifluoromethylated pyrazoles and pyrazole boronic acids. The following protocol represents a logical and scientifically sound approach.

Experimental Protocol: A Proposed Synthesis

This multi-step synthesis involves the initial formation of the trifluoromethylpyrazole core, followed by Boc protection, regioselective lithiation, and subsequent boronation.

Step 1: Synthesis of 3-Trifluoromethylpyrazole

The synthesis begins with the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine.

-

Materials:

-

4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione (or a similar trifluoromethyl β-diketone)

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Boc-Protection of 3-Trifluoromethylpyrazole

The pyrazole nitrogen is then protected with a Boc group.

-

Materials:

-

3-Trifluoromethylpyrazole (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 3-trifluoromethylpyrazole (1.0 eq) in DCM or THF.

-

Add triethylamine (1.2 eq) and a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-3-trifluoromethylpyrazole.

-

Step 3: Regioselective Lithiation and Boronation

The final step involves a regioselective deprotonation at the 5-position followed by quenching with a boron electrophile.

-

Materials:

-

1-Boc-3-trifluoromethylpyrazole (from Step 2)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 1-Boc-3-trifluoromethylpyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride or dilute HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-Boc-3-trifluoromethylpyrazole-5-boronic acid can be purified by recrystallization or column chromatography.

-

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Materials:

-

1-Boc-3-trifluoromethylpyrazole-5-boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert atmosphere (argon or nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq), 1-Boc-3-trifluoromethylpyrazole-5-boronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed in a microwave reactor for shorter reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery: A Gateway to Novel Scaffolds

While a specific, marketed drug synthesized directly from 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is not yet prominent in the public domain, its value lies in its potential to rapidly generate libraries of complex molecules for high-throughput screening and lead optimization. The trifluoromethylpyrazole moiety is a key feature in a number of biologically active compounds, including inhibitors of kinases, proteases, and other enzymes.

For example, the pyrazole core is a central component of the blockbuster COX-2 inhibitor, Celecoxib. The trifluoromethyl group is present in numerous drugs, where it enhances metabolic stability and binding affinity. Boronic acids themselves are a class of drugs, with Bortezomib being a notable example of a proteasome inhibitor for the treatment of multiple myeloma. [2] The use of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid allows for the facile introduction of this highly desirable trifluoromethylpyrazole scaffold onto a wide range of aromatic and heteroaromatic systems, providing a powerful tool for structure-activity relationship (SAR) studies. The Boc-protecting group can be removed post-coupling to allow for further functionalization at the pyrazole nitrogen, expanding the chemical space that can be explored.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 1-Boc-3-trifluoromethylpyrazole-5-boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. [3][4]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. [1]Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Boc-3-trifluoromethylpyrazole-5-boronic acid stands as a testament to the power of rational design in chemical synthesis. By combining the privileged pyrazole scaffold with the advantageous properties of the trifluoromethyl group and the synthetic versatility of the boronic acid, this building block provides a direct and efficient route to a diverse range of complex molecules with high potential for biological activity. Its strategic use in Suzuki-Miyaura cross-coupling reactions, coupled with the ability to deprotect and further functionalize the pyrazole nitrogen, makes it an invaluable asset for medicinal chemists in their quest for novel therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly continue to rise.

References

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Frontier Scientific. (n.d.). B11090 Boronic Acid Derivative Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3643. Retrieved from [Link]

- Çevik, U. A., & Küçükgüzel, I. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1311, 138257.

-

Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(24), 4462–4467. Retrieved from [Link]

- Genfa. (1996). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.

- Adcock, W., et al. (1995). Substituted pyrazoles. Google Patents.

Sources

- 1. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. boronpharm.com [boronpharm.com]

- 4. US12473305B2 - Pyrazole boronic acid compound, pharmaceutical composition containing same, and uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Boc-3-trifluoromethylpyrazole-5-boronic acid: Structure, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, a key building block in modern medicinal chemistry and materials science. The strategic placement of a trifluoromethyl group imparts unique electronic properties and metabolic stability to derivative compounds, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This document details the probable synthetic pathways, in-depth structural characterization methodologies, and practical applications of this valuable reagent. Emphasis is placed on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with field-proven insights for its effective use.

Introduction: The Significance of Fluorinated Pyrazole Boronic Acids

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a boronic acid functional group, the resulting trifluoromethylpyrazole boronic acid becomes a powerful synthetic intermediate. 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, in particular, offers the advantage of a Boc-protecting group, which can modulate reactivity and solubility, and can be readily removed under acidic conditions. This guide will delve into the essential technical aspects of this compound, from its synthesis to its application in complex molecule synthesis.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis likely proceeds in two main steps:

-

N-Boc Protection of 3-Trifluoromethylpyrazole: Commercially available 3-trifluoromethylpyrazole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or DMAP, to afford 1-Boc-3-trifluoromethylpyrazole.

-

Directed Ortho-Metalation and Borylation: The crucial step involves the regioselective deprotonation at the C5 position of the pyrazole ring. This is typically achieved using a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to prevent side reactions. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Caption: Proposed synthetic workflow for 1-Boc-3-trifluoromethylpyrazole-5-boronic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is based on established procedures for similar compounds and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 1-Boc-3-trifluoromethylpyrazole

-

To a solution of 3-trifluoromethylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-trifluoromethylpyrazole.

Step 2: Synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of 1-Boc-3-trifluoromethylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1 eq) in THF, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification

The crude boronic acid is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by slurry in water to remove boronic acid anhydride (boroxine) impurities.[3]

Structural Characterization

A comprehensive characterization of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is essential to confirm its identity and purity. This involves a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~1.5 | s | - | Boc (9H) |

| ~6.8 | s | - | Pyrazole-H4 (1H) | |

| ~8.0-9.0 | br s | - | B(OH)₂ (2H) | |

| ¹³C NMR | ~28.0 | - | - | Boc (CH₃)₃ |

| ~86.0 | - | - | Boc C(CH₃)₃ | |

| ~112.0 | - | - | Pyrazole-C4 | |

| ~120.0 | q | ¹JCF ≈ 270 | CF₃ | |

| ~145.0 | q | ²JCCF ≈ 38 | Pyrazole-C3 | |

| ~148.0 | - | - | Boc C=O | |

| C5-B not observed | - | - | Pyrazole-C5 | |

| ¹⁹F NMR | ~ -62 | s | - | CF₃ |

| ¹¹B NMR | ~28-32 | br s | - | B(OH)₂ |

Rationale for Predictions: The predicted chemical shifts are based on data from structurally similar compounds.[4][5][6] The ¹H NMR will show a characteristic singlet for the nine equivalent protons of the Boc group and a singlet for the lone pyrazole proton. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent. In ¹³C NMR, the carbon attached to the boron atom is often not observed due to quadrupolar relaxation. The CF₃ group will appear as a quartet with a large one-bond C-F coupling constant, and the adjacent pyrazole carbon will also show a smaller two-bond coupling.[4] The ¹⁹F NMR is expected to show a sharp singlet around -62 ppm relative to CFCl₃.[7] The ¹¹B NMR will exhibit a broad singlet characteristic of a tricoordinate boronic acid.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Molecular Ion: For C₉H₁₂BF₃N₂O₄, the exact mass [M+H]⁺ would be approximately 281.0873.

-

Fragmentation Pattern: Common fragmentation pathways for Boc-protected compounds include the loss of the Boc group (100 amu) or isobutylene (56 amu). Boronic acids can also show fragments corresponding to the loss of water.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound has been reported, related pyrazole structures have been characterized.[9] In the solid state, boronic acids often form hydrogen-bonded dimers or trimers (boroxines).

Stability and Handling

Boronic acids are known to have stability issues that require careful handling.

-

Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic solvents, especially under basic or acidic conditions.

-

Oxidation: Boronic acids can be susceptible to oxidation. It is recommended to store them under an inert atmosphere and at low temperatures (2-8 °C).[10]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine. This is often a reversible process but can complicate stoichiometry in reactions.

Applications in Organic Synthesis

The primary application of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12]

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol for a Typical Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), 1-Boc-3-trifluoromethylpyrazole-5-boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

The Boc group may be cleaved under certain Suzuki-Miyaura reaction conditions, particularly with prolonged heating or in the presence of strong bases. This can be either a desired one-pot deprotection-coupling or an unintended side reaction that needs to be considered during reaction optimization.

Safety and Handling

-

Hazard Statements: Based on similar compounds, 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from oxidizing agents.

-

Conclusion

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifluoromethyl group offers desirable physicochemical properties for pharmaceutical and agrochemical applications, while the boronic acid functionality provides a reliable handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. Understanding its synthesis, characterization, stability, and reactivity is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, grounded in the established chemistry of related compounds, to empower scientists in their synthetic endeavors.

References

- Aoyama, T., et al. (1984). Related synthetic preparation of pyrazoles. Journal of Organic Chemistry.

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

- Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3]. (2022).

- Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

- Weber, S. G., et al. (2018). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules.

- Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.

- Molander, G. A., & Biolatto, B. (2003).

- Safety Data Sheet: 3-(Trifluoromethyl)Phenylboronic Acid. (2021). Angene Chemical.

- Świątek, K., et al. (2023).

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.).

- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (2021). Journal of Medicinal Chemistry.

- Harris, T., & Gellman, S. H. (2012). New Frontiers and Developing Applications in 19F NMR. Journal of the American Chemical Society.

- Gabbaï, F. P., et al. (n.d.).

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Molecular Structure.

- Ishihara, K., & Yamamoto, H. (2000). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.

- Bol'shakov, O. I., et al. (2012). Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. Russian Journal of General Chemistry.

- 1-(THP)-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.

- Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molecules.

- El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry.

- Brittain, H. G. (2001).

- 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid. (n.d.). Sigma-Aldrich.

- 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester. (n.d.). BLD Pharm.

- 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-BOC-AMINO PYRIDINE-5-BORONIC ACID(883231-20-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to 1-Boc-3-trifluoromethylpyrazole-5-boronic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, a critical building block in modern medicinal chemistry. We will explore its synthesis, commercial availability, and diverse applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed, actionable protocols. The significance of the pyrazole core, combined with the trifluoromethyl group and the versatile boronic acid moiety, makes this reagent a compound of high interest. The strategic incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1]

Introduction: The Strategic Importance of Trifluoromethylated Pyrazole Boronic Acids

The landscape of pharmaceutical research is in constant pursuit of novel molecular scaffolds that offer enhanced therapeutic properties. Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Their prevalence stems from their metabolic stability and ability to participate in hydrogen bonding. When functionalized with a boronic acid group, these pyrazoles become powerful intermediates for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.

The addition of a trifluoromethyl group to the pyrazole ring further enhances the desirability of these compounds. This electron-withdrawing group can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, with its protected nitrogen and reactive boronic acid, is therefore a highly valuable reagent for the synthesis of complex, biologically active molecules.

Synthesis and Physicochemical Properties

While a detailed, publicly available, step-by-step synthesis protocol for 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for creating similar substituted pyrazoles. A general and plausible synthetic approach is outlined below.

Conceptual Synthetic Workflow

The synthesis likely involves a multi-step process starting from a trifluoromethylated precursor, followed by the introduction of the boronic acid moiety and subsequent protection of the pyrazole nitrogen.

Caption: Conceptual synthetic workflow for 1-Boc-3-trifluoromethylpyrazole-5-boronic acid.

Detailed Experimental Protocol (Hypothetical)

-

Borylation of a Halogenated Pyrazole: A common route to boronic acids is the Miyaura borylation of an aryl or heteroaryl halide. The synthesis would likely start with a 5-halo-3-trifluoromethylpyrazole. This precursor would be reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base.

-

N-Boc Protection: The resulting 3-trifluoromethylpyrazole-5-boronic acid (or its pinacol ester) would then be protected at the N1 position. This is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or DMAP in an appropriate solvent.

-

Hydrolysis (if necessary): If the borylation step yields the pinacol ester, a final hydrolysis step under acidic or basic conditions would be required to afford the desired boronic acid.

Commercial Availability

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is available from a number of specialized chemical suppliers. The availability can range from "in stock" to "synthesis on demand." Researchers should always verify the purity and analytical data provided by the supplier.

| Supplier | CAS Number | Purity | Availability |

| SynHet | 1684433-60-0 | >95% | Synthesis on demand[2] |

| Various Online Marketplaces | Varies | Varies | Varies |

Note: The CAS number 1684433-60-0 is associated with this compound by at least one supplier. However, it is crucial to confirm the specific CAS number with any vendor.

Several related compounds are also commercially available and may serve as alternatives or starting materials for further synthesis:

-

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid: Available from suppliers like INDOFINE Chemical Company (CAS: 344591-91-9)[3] and Frontier Specialty Chemicals (CAS: 344591-91-9).[4]

-

1-(THP)-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester: Offered by Sigma-Aldrich.[5]

-

1H-Pyrazole-5-boronic acid, N1-BOC protected: Available from Apollo Scientific (CAS: 1217500-54-3).[6]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid lies in its application as a versatile building block in the synthesis of pharmacologically active compounds. The boronic acid moiety is a key functional group for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Role in Suzuki-Miyaura Cross-Coupling

This reaction allows for the coupling of the pyrazole core with a wide variety of aryl, heteroaryl, or vinyl halides and triflates. This enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Therapeutic Targets and Potential Applications

Derivatives of trifluoromethylpyrazoles have shown promise in a range of therapeutic areas:

-

Anti-inflammatory Agents: As inhibitors of enzymes like cyclooxygenase (COX).[1]

-

Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial and Antifungal Agents: By targeting essential enzymes in pathogens.[1]

The ability to readily synthesize a diverse array of substituted pyrazoles using 1-Boc-3-trifluoromethylpyrazole-5-boronic acid makes it an invaluable tool for exploring these and other therapeutic possibilities.

Conclusion

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a strategically important building block for medicinal chemists and drug discovery professionals. Its trifluoromethylated pyrazole core offers desirable physicochemical properties, while the boronic acid handle provides a versatile point of attachment for constructing complex molecular architectures. While its commercial availability may require sourcing from specialized suppliers, its potential to accelerate the discovery of novel therapeutics is undeniable. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers looking to leverage the power of this versatile reagent in their own drug discovery programs.

References

-

INDOFINE Chemical Company. 1-METHYL-3-TRIFLUOROMETHYLPYRAZOLE-5-BORONIC ACID | 344591-91-9. Available from: [Link]

-

PubMed Central (PMC). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available from: [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available from: [Link]

-

PubMed Central (PMC). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Boc-3-trifluoromethylpyrazole-5-boronic acid [synhet.com]

- 3. 1-METHYL-3-TRIFLUOROMETHYLPYRAZOLE-5-BORONIC ACID | 344591-91-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid | [frontierspecialtychemicals.com]

- 5. 1-(THP)-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1217500-54-3 Cas No. | 1H-Pyrazole-5-boronic acid, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to Pyrazole Boronic Acids in Medicinal Chemistry

Executive Summary: The convergence of privileged scaffolds with versatile chemical handles represents a powerful strategy in modern drug discovery. This guide explores the burgeoning role of pyrazole boronic acids, a class of compounds that marries the robust biological relevance of the pyrazole nucleus with the unique reactivity of the boronic acid moiety. We will delve into the fundamental physicochemical properties, key synthetic methodologies, and diverse applications of these molecules, from their use as pivotal building blocks in cross-coupling reactions to their potential as pharmacophores for targeted enzyme inhibition. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Emergence of Pyrazole Boronic Acids: A Strategic Union

The Ascent of Boronic Acids in Medicine

The skepticism that once surrounded the use of boron-containing compounds in medicine has been decisively overcome, largely due to the clinical success of drugs like bortezomib (Velcade®)[1]. Bortezomib, a proteasome inhibitor approved in 2003 for multiple myeloma, validated the boronic acid moiety as a viable and effective pharmacophore[1][2]. This paradigm shift spurred significant interest, leading to the approval of other boronic acid-based drugs such as the proteasome inhibitor ixazomib and the β-lactamase inhibitor vaborbactam[1][2]. Boronic acids are now recognized for their unique electronic properties, their ability to act as bioisosteres of carboxylic acids, and their capacity for reversible covalent interactions with biological targets[1].

Pyrazole: A Privileged Scaffold in Drug Design

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of approved drugs and biologically active compounds[3][4]. Its prevalence stems from favorable pharmacokinetic properties, metabolic stability, and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites[4][5]. Drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Baricitinib (rheumatoid arthritis) underscore the therapeutic versatility of the pyrazole core[3][5].

The Synergy: Why Pyrazole Boronic Acids?

The combination of a pyrazole nucleus and a boronic acid group creates a bifunctional molecule with immense potential[4]. This arrangement offers two primary advantages for medicinal chemists:

-

Versatile Synthetic Intermediates: The boronic acid (or its common ester form, the pinacol ester) is a premier functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient and modular construction of complex molecules by attaching the pyrazole scaffold to other aryl or vinyl groups[3][4].

-

Novel Pharmacophores: The entire pyrazole boronic acid structure can act as a warhead for targeting specific enzymes. The pyrazole ring provides the scaffold for achieving target affinity and selectivity, while the boronic acid engages in key interactions, often through reversible covalent bond formation with active site residues like serine or threonine[1].

Core Physicochemical Properties and Structural Features

The utility of pyrazole boronic acids is rooted in their distinct chemical characteristics.

-

Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as the hydroxyl group of a serine residue in an enzyme's active site.

-

Reversible Covalent Bonding: At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form can react with nucleophilic residues (e.g., Ser, Thr) in an enzyme active site to form a stable but reversible covalent bond. This mechanism provides a unique mode of inhibition that can combine high potency with a desirable duration of action.

-

Bioisosterism: Boronic acids are often considered bioisosteres of carboxylic acids[1]. They can mimic the geometry and hydrogen bonding patterns of a carboxylate group, potentially leading to stronger binding interactions with certain targets, as has been demonstrated in the context of MDM2 inhibitors[1][6].

Caption: Workflow for Synthesis of a Pyrazole Boronic Acid Pinacol Ester.

Detailed Experimental Protocol: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester via Miyaura Borylation

This protocol is a representative example adapted from established chemical principles and patent literature. Researchers should perform their own risk assessment and optimization.

Step 1: N-Protection of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent (e.g., Tetrahydrofuran, THF), add a base such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-bromopyrazole, which may be used directly or purified by column chromatography.

Step 2: Palladium-Catalyzed Borylation

-

In a reaction vessel, combine 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent, such as dioxane or dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-pyrazole pinacol borate.

Step 3: Deprotection

-

The crude 1-Boc-4-pyrazole pinacol borate can be deprotected by dissolving it in a suitable solvent like dichloromethane (DCM) and adding an acid such as trifluoroacetic acid (TFA).[1]

-

Alternatively, as described in some procedures, simple heating of the Boc-protected intermediate until gas evolution ceases can effect deprotection.

-

After deprotection, the product is purified. This may involve crystallization or slurrying in a non-polar solvent like petroleum ether, followed by filtration and drying to yield the pure pyrazole-4-boronic acid pinacol ester.

Applications in Medicinal Chemistry and Drug Discovery

The application of pyrazole boronic acids is twofold: as indispensable intermediates for constructing complex molecules and as pharmacologically active agents in their own right.

Role as Key Building Blocks: The Suzuki-Miyaura Coupling

The primary and most widespread use of pyrazole boronic acid esters is as coupling partners in Suzuki-Miyaura reactions.[3][4] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide/triflate. This strategy is central to the synthesis of many complex drug candidates and approved medicines.

Case Study: Baricitinib A prominent example is the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[3] A key step in its synthesis involves the Suzuki-Miyaura coupling of a pyrazole boronic acid pinacol ester intermediate, specifically 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester, with a pyrrolo[2,3-d]pyrimidine core.[3] This highlights the industrial and pharmaceutical relevance of pyrazole boronic acids as critical manufacturing intermediates.[3]

| Drug Containing Pyrazole Scaffold | Therapeutic Class | Mechanism of Action |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction / PAH | PDE5 Inhibitor |

| Baricitinib [3] | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor |

| Ruxolitinib [5] | Myelofibrosis | JAK1/JAK2 Inhibitor |

| Asciminib [5] | Chronic Myeloid Leukemia | Allosteric BCR-ABL1 Inhibitor |

| Ceftolozane [5] | Antibacterial | β-lactam antibiotic |

Pyrazole Boronic Acids as Pharmacophores for Enzyme Inhibition

Beyond their role in synthesis, the boronic acid moiety can serve as a "warhead" that directly participates in the mechanism of action. By incorporating a pyrazole boronic acid into a molecule, medicinal chemists can design potent and selective enzyme inhibitors.

Mechanism: Reversible Covalent Inhibition Many important enzyme classes, including serine proteases and β-lactamases, utilize a serine residue in their active site for catalysis. The Lewis acidic boron atom of a pyrazole boronic acid can be attacked by the nucleophilic hydroxyl group of this serine residue. This forms a tetrahedral boronate adduct, effectively and reversibly locking the enzyme in an inhibited state.[1] The pyrazole portion of the molecule is crucial for guiding the warhead to the correct target and ensuring binding affinity and selectivity.

Caption: Mechanism of Reversible Covalent Inhibition of a Serine Protease.

This inhibitory strategy is exemplified by drugs like vaborbactam, a cyclic boronic acid that potently inhibits bacterial β-lactamase enzymes, thereby restoring the activity of partner antibiotics.[1] The development of novel pyrazole boronic acids could yield inhibitors for a wide range of targets, including proteasomes for oncology,[1] kinases, and other serine hydrolases.

Challenges and Future Perspectives

While promising, the development of pyrazole boronic acid-based therapeutics is not without challenges. Key considerations include:

-

Metabolic Stability: The C-B bond can be susceptible to oxidative cleavage in vivo. Medicinal chemists must design molecules where the boronic acid is sufficiently sterically or electronically protected.

-

Selectivity: As potent reactive species, ensuring selectivity for the target enzyme over other cellular proteins is critical to minimizing off-target toxicity.

-

Pharmacokinetics: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties for boronic acid-containing compounds requires careful molecular design.

The future for pyrazole boronic acids in medicinal chemistry is bright. We anticipate their increased use in the synthesis of complex molecules and the exploration of novel therapeutic applications. Emerging areas such as their incorporation into PROTACs (PROteolysis TArgeting Chimeras) as E3 ligase binders or warheads for targeted protein degradation represent exciting new frontiers.

Conclusion

Pyrazole boronic acids stand at the intersection of privileged structure chemistry and covalent drug design. Their proven utility as versatile synthetic intermediates, exemplified in the manufacturing of major pharmaceuticals, is firmly established. Concurrently, their potential as targeted covalent inhibitors offers a compelling avenue for the development of novel therapeutics against a host of diseases. As synthetic methodologies become more refined and our understanding of their biological interactions deepens, pyrazole boronic acids are poised to become an increasingly indispensable tool in the medicinal chemist's arsenal.

References

-

G. S. C. N. F. T. P. S. A. S. S. M. M. S. M. A. F. R. P. F. M. S. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. Retrieved from [Link]

-

Khan, S., Foroozesh, M., & Akram, M. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

(n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. Retrieved from [Link]

-

Khan, S. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

(2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ijpsrr.com. Retrieved from [Link]

- (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. patents.google.com.

-

(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. mdpi.com. Retrieved from [Link]

-

(n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. frontiersin.org. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid in Modern Drug Discovery